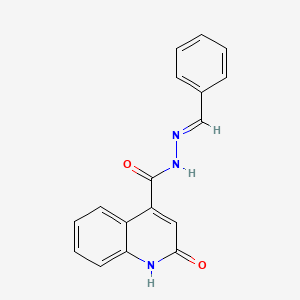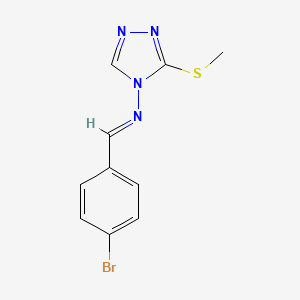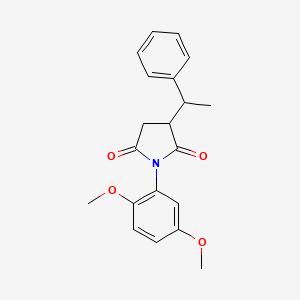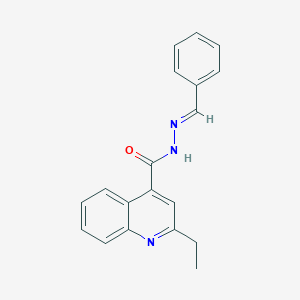![molecular formula C22H14ClNO3 B3889299 6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889299.png)
6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, an eco-friendly basic alumina catalyzed protocol for the synthesis of some new quinolinyl chalcones has been developed by microwave-assisted methods . Also, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts, has been reported .Wirkmechanismus
The mechanism of action of 6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of COX-2. This compound has also been found to have antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone is its potential as a lead compound for the development of new anticancer drugs. Its anti-inflammatory and analgesic properties also make it a promising candidate for the treatment of inflammatory diseases. However, this compound has some limitations in lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in treating certain diseases.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone. One area of interest is the development of more soluble and bioavailable analogs of this compound. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of this compound. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, could be explored.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been found to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABRKOPHVNHEJG-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889240.png)
![2-bromo-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889244.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-isobutoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B3889250.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3889257.png)



![3-anilino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3889304.png)
![2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889311.png)
![2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3889327.png)

![2-(2-methoxyphenoxy)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B3889332.png)
![3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889335.png)